

# Synthesis and characterization of 2-Bromo-2',4'-dihydroxyacetophenone

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## Compound of Interest

Compound Name:	2-Bromo-2',4'-dihydroxyacetophenone
Cat. No.:	B1210229

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An In-depth Technical Guide on the Synthesis and Characterization of **2-Bromo-2',4'-dihydroxyacetophenone**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Bromo-2',4'-dihydroxyacetophenone** is a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, which incorporates a reactive  $\alpha$ -bromoketone and a dihydroxyphenyl moiety, makes it a valuable precursor for synthesizing a variety of biologically active molecules, including flavonoids and other therapeutic agents.<sup>[1]</sup> This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Bromo-2',4'-dihydroxyacetophenone**, including detailed experimental protocols and tabulated analytical data.

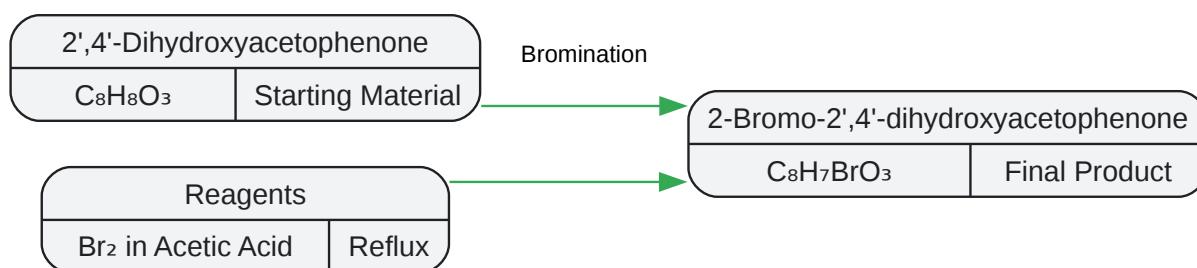
## Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-2',4'-dihydroxyacetophenone** is presented below.

Property	Value	Reference
CAS Number	2491-39-6	[1][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub>	[1][2][3][4][5]
Molecular Weight	231.04 g/mol	[1][2][3][4]
Appearance	White to off-white or light beige amorphous powder	[1][2]
Melting Point	124-132 °C	[1][3][4]
Purity	≥ 95-98%	[1]
InChI Key	RAULLGKGLGXOMOM-UHFFFAOYSA-N	[1][3][4]

## Synthesis of 2-Bromo-2',4'-dihydroxyacetophenone

The most common and direct method for synthesizing **2-Bromo-2',4'-dihydroxyacetophenone** is through the electrophilic bromination of 2',4'-dihydroxyacetophenone.<sup>[1]</sup> The reaction specifically targets the alpha-carbon of the acetyl group.<sup>[1]</sup> The hydroxyl groups on the aromatic ring are strong activating groups, which can also direct bromination to the aromatic ring; however, by controlling the reaction conditions, selective  $\alpha$ -bromination can be achieved.



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Caption: Reaction scheme for the synthesis of **2-Bromo-2',4'-dihydroxyacetophenone**.

## Experimental Protocol: Synthesis

This protocol details the bromination of 2',4'-dihydroxyacetophenone.

#### Materials:

- 2',4'-dihydroxyacetophenone
- Bromine ( $\text{Br}_2$ )
- Glacial Acetic Acid
- Water
- Ice
- Hexane
- Chloroform

#### Equipment:

- Round-bottom flask with a reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Buchner funnel and filter flask
- Beakers
- Crystallizing dish

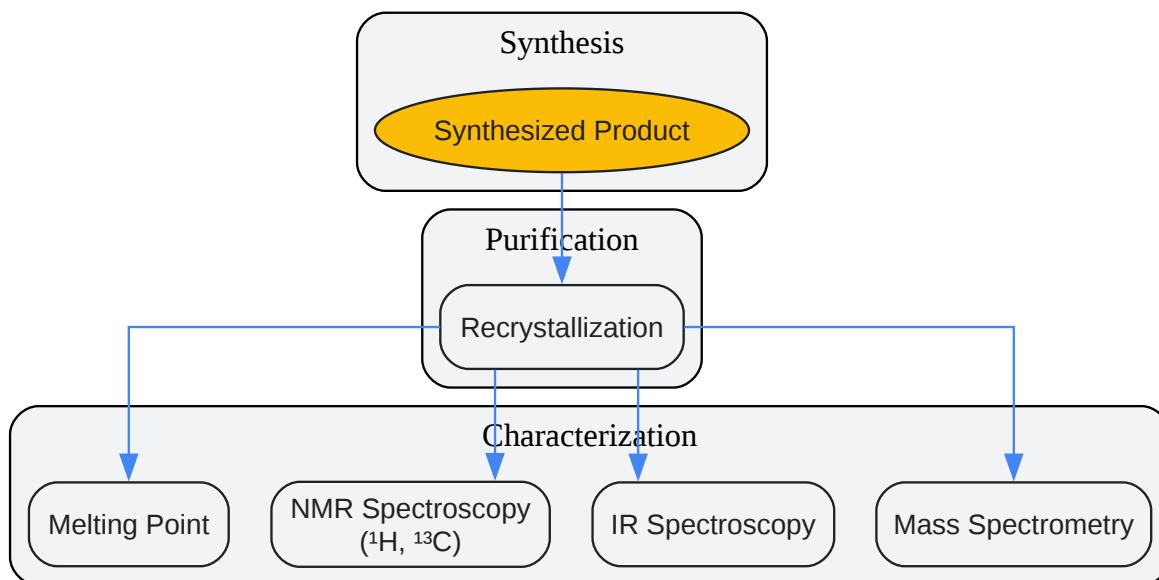
#### Procedure:

- Dissolve 2',4'-dihydroxyacetophenone (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Prepare a solution of bromine (5 mmol) in glacial acetic acid (10 mL) in a dropping funnel.

- Add the bromine solution dropwise to the stirred solution of 2',4'-dihydroxyacetophenone at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 2 hours.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, pour the mixture into a beaker containing water (100 mL) and ice (50 g).[6]
- A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water.
- Recrystallize the crude product from a 1:1 mixture of hexane and chloroform to obtain pure **2-Bromo-2',4'-dihydroxyacetophenone** as yellow crystals.[6]
- Dry the purified product under vacuum.

## Characterization of **2-Bromo-2',4'-dihydroxyacetophenone**

The synthesized compound is characterized using various spectroscopic methods and physical property measurements to confirm its identity and purity.

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Caption: General workflow for the synthesis and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule. While a complete spectrum for the title compound is not readily available in all public databases, data from closely related analogs and derivatives provide expected chemical shift ranges.[\[7\]](#)

### <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~12.5	Singlet	-OH (intramolecular H-bond)
~10.0	Singlet	-OH
~7.7	Doublet	Aromatic H
~6.4	Doublet	Aromatic H
~6.3	Singlet	Aromatic H
~4.5	Singlet	-CH <sub>2</sub> Br

#### <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~195	C=O
~165	C-OH
~162	C-OH
~133	Aromatic C-H
~113	Aromatic C
~108	Aromatic C-H
~103	Aromatic C-H
~31	-CH <sub>2</sub> Br

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra at room temperature. Use standard pulse programs. For  $^1\text{H}$  NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32). For  $^{13}\text{C}$  NMR, a larger number of scans will be required.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3400 - 3200	O-H stretch (phenolic, broad)
~1640	C=O stretch (ketone, conjugated)
1600 - 1450	C=C stretch (aromatic)
1300 - 1000	C-O stretch (phenol)
~600	C-Br stretch

## Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, run the sample as a mull in Nujol or using an ATR (Attenuated Total Reflectance) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

m/z	Assignment
230/232	$[M]^+$ , Molecular ion peak (isotopic pattern due to Br)
151	$[M - Br]^+$
123	$[M - Br - CO]^+$

## Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).<sup>[7]</sup>
- Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).<sup>[7]</sup> For fragmentation analysis (MS/MS), the molecular ion can be selected and subjected to collision-induced dissociation.<sup>[7]</sup>

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